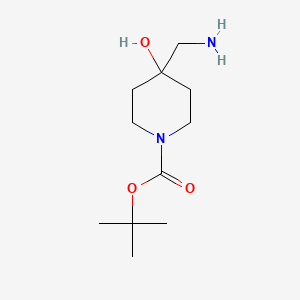
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
Cat. No. B1292395
Key on ui cas rn:
392331-66-7
M. Wt: 230.3 g/mol
InChI Key: XYWCDAFPRBDRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07589109B2
Procedure details


To a suspension of lithium aluminum hydride (84 mg, 2.2 mmol) in THF (5 mL), a solution of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (200 mg, 0.88 mmol, step 1 of Example 22) in THF (1 mL) was added dropwise at 0° C. The mixture was stirred for 1 h at that temperature and Na2SO4.10H2O (400 mg) was added slowly, and the mixture was stirred for 5 h at room temperature. The mixture was filtered though a pad of Celite, washed with CH2Cl2 (20 mL×2), the filtrate was concentrated to give clear colorless oil. The residue was chromatographed on a column of silica gel eluting with CH2Cl2/MeOH/NH4OH (14:1:0.1) to give 120 mg (59%) of the title compound as white solid.


Quantity
200 mg
Type
reactant
Reaction Step Two


[Compound]
Name
Na2SO4.10H2O
Quantity
400 mg
Type
reactant
Reaction Step Three

Name
Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:9]1([OH:22])[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]1)#[N:8]>C1COCC1>[NH2:8][CH2:7][C:9]1([OH:22])[CH2:10][CH2:11][N:12]([C:15]([O:17][C:18]([CH3:20])([CH3:19])[CH3:21])=[O:16])[CH2:13][CH2:14]1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
84 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
Na2SO4.10H2O
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 5 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered though a pad of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with CH2Cl2 (20 mL×2)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give clear colorless oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on a column of silica gel eluting with CH2Cl2/MeOH/NH4OH (14:1:0.1)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1(CCN(CC1)C(=O)OC(C)(C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
